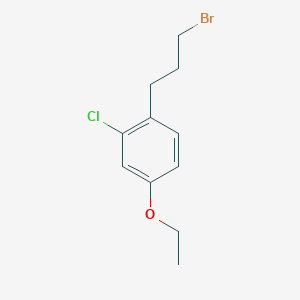

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene

Description

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene (CAS: Not explicitly provided; structurally analogous to compounds in ) is a halogenated aromatic compound featuring a bromopropyl chain, a chlorine substituent at the ortho position, and an ethoxy group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure combines electron-withdrawing (Cl) and electron-donating (ethoxy) groups, which influence its reactivity and physical properties. The bromopropyl chain enables further functionalization, such as nucleophilic substitutions or cross-coupling reactions, making it valuable in constructing complex molecules like Parogrelil hydrochloride analogs .

Properties

Molecular Formula |

C11H14BrClO |

|---|---|

Molecular Weight |

277.58 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2-chloro-4-ethoxybenzene |

InChI |

InChI=1S/C11H14BrClO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

QXEJOEAXBACVDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CCCBr)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 2-chloro-4-ethoxybenzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the purity of the final product. Industrial methods often focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove halogen atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include dehalogenated hydrocarbons.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene involves its interaction with biological molecules through its halogenated and ethoxy functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine and ethoxy groups may also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and functional groups of 1-(3-Bromopropyl)-2-chloro-4-ethoxybenzene with related compounds:

Key Observations:

- Electron-Donating vs.

- Synthetic Efficiency: The target compound’s synthesis likely follows procedures similar to , where 3-(2-chloro-4-ethoxyphenyl)-propanol undergoes bromination. Yields (~93% in ) may vary based on steric effects from the ethoxy group.

- Isomer Formation : Unlike 1-(3-Bromopropyl)-4-chlorobenzene (which forms para/ortho isomers requiring chromatographic separation ), the ethoxy group in the target compound may suppress isomerization due to steric or electronic effects.

Reactivity in Cross-Coupling and Substitution Reactions

- Palladium-Mediated Reactions : Analogous compounds like 1-Bromo-3-(4-chlorophenyl)propane () undergo Pd-mediated alkyl-nitrogen bond formation. The ethoxy group in the target compound may act as a directing group in such reactions, altering regioselectivity .

- Nucleophilic Substitution : The bromopropyl chain facilitates SN2 reactions, as seen in , where high yields (93–95%) are achieved. The ethoxy group’s electron-donating nature may stabilize transition states, enhancing reactivity compared to dichlorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.